N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Overview
Description
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a triazolo[4,3-a]pyridine ring system
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth, survival, and angiogenesis, making them important targets in cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been shown to exhibit excellent kinase inhibitory activities, with IC50 values in the nanomolar range . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes such as cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, it disrupts the downstream signaling events that regulate cell growth and angiogenesis . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on these pathways for survival .
Result of Action
The compound has been shown to exhibit potent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and HeLa . It induces cell cycle arrest in the G0/G1 phase and triggers apoptosis in a dose-dependent manner . These effects are likely a result of its inhibitory action on c-Met and VEGFR-2 signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide typically involves the following steps:
Formation of the Triazolo[4,3-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Acetamide Formation: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring or the trifluoromethyl group, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features and biological activity.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide, leveraging its ability to interact with biological targets in pests and weeds.
Materials Science: Its incorporation into polymers or other materials can enhance properties such as thermal stability, chemical resistance, and mechanical strength.
Comparison with Similar Compounds
Similar Compounds
- N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-3-yl)methyl)acetamide
- N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
Uniqueness
Compared to similar compounds, N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is unique due to its specific triazolo[4,3-a]pyridine core, which imparts distinct chemical and biological properties. This uniqueness is reflected in its specific reactivity patterns and biological activities, making it a valuable compound for targeted research and application .
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c1-6(18)14-5-9-16-15-8-4-7(10(11,12)13)2-3-17(8)9/h2-4H,5H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTUYDYTUZZQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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